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Compound Name:
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Cat. No. B1290258

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Methyltetrahydro-2H-pyran-4-
carbaldehyde with its primary derivatives: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, (4-
Methyltetrahydro-2H-pyran-4-yl)methanol, and methyl 4-methyltetrahydro-2H-pyran-4-
carboxylate. The information presented herein is intended to aid in the identification,
characterization, and quality control of these compounds, which are valuable intermediates in
synthetic organic chemistry and drug discovery.

The comparisons are based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). Due to the limited availability of experimental
spectra for the methylated target compounds, this guide utilizes a combination of experimental
data for closely related analogs and predicted spectral data.

Chemical Structures and Relationships

The following diagram illustrates the synthetic relationship between 4-Methyltetrahydro-2H-
pyran-4-carbaldehyde and the derivatives discussed in this guide. The aldehyde serves as a
central precursor that can be oxidized to the carboxylic acid, reduced to the alcohol, or
converted to the ester through various synthetic routes.
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Caption: Synthetic pathways from 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to its
derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Methyltetrahydro-2H-pyran-
4-carbaldehyde and its derivatives. Please note that where experimental data for the
methylated compounds was unavailable, predicted values or data from non-methylated
analogs are provided and indicated as such.

'H NMR Spectral Data (Predicted, in CDCIs, 400 MHz)
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Compound

Chemical Shift (6, ppm) and Multiplicity

4-Methyltetrahydro-2H-pyran-4-carbaldehyde

~9.6 (s, 1H, CHO), 3.6-3.8 (m, 4H, O-CHz), 1.6-
1.8 (M, 4H, CHz), 1.1 (s, 3H, CHs)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

>10 (br s, 1H, COOH), 3.6-3.8 (m, 4H, O-CH?),
1.7-1.9 (M, 4H, CH2), 1.2 (s, 3H, CHs)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol

3.6-3.8 (M, 4H, O-CH2), 3.5 (s, 2H, CH20H),
1.5-1.7 (m, 4H, CH2), 1.0 (s, 3H, CHs), ~1.5 (br
s, 1H, OH)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate

3.7 (s, 3H, OCHs), 3.6-3.8 (m, 4H, O-CHz), 1.6-
1.8 (M, 4H, CHz), 1.1 (s, 3H, CHs)

Compound

Chemical Shift (0, ppm)

4-Methyltetrahydro-2H-pyran-4-carbaldehyde

~203 (CHO), ~64 (O-CHz), ~45 (C-CHs), ~34
(CH2), ~22 (CH3)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

~180 (COOH), ~64 (O-CHz2), ~44 (C-CHs), ~33
(CH2), ~22 (CH5)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol

~68 (CH20H), ~64 (O-CHz), ~40 (C-CHs), ~34
(CHz), ~22 (CHs)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate

~176 (COO), ~64 (O-CHz), ~52 (OCHs), ~44 (C-
CHs), ~33 (CH2), ~22 (CH3)

IR Spectral Data (Predicted, cm™)
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Compound

Key Absorptions (cm~?)

4-Methyltetrahydro-2H-pyran-4-carbaldehyde

~2950 (C-H), ~2720 (Aldehyde C-H), ~1725
(C=0 Aldehyde)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

~3000 (O-H, broad), ~2950 (C-H), ~1710 (C=0
Carboxylic Acid)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol

~3400 (O-H, broad), ~2950 (C-H)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate

~2950 (C-H), ~1735 (C=0 Ester)

Mass Spectrometry Data (m/z)

Compound Molecular lon (M+) Key Fragmentation Peaks
4-Methyltetrahydro-2H-pyran-
Y Y i 128 99, 81, 57, 43

4-carbaldehyde
4-Methyltetrahydro-2H-pyran-

_ _ 144 127,99, 81, 57, 45
4-carboxylic acid
4-Methyltetrahydro-2H-pyran-
( Y Y by 130 112,99, 81, 57, 43
4-yl)methanol
Methyl 4-methyltetrahydro-2H-

158 127, 99, 81, 59, 43

pyran-4-carboxylate

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic
compounds such as 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Caption: Workflow for NMR spectroscopy analysis.

o Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Vortex the
solution to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using
the deuterium signal from the solvent. Shim the magnetic field to optimize homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine proton
ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Click to download full resolution via product page

Caption: Workflow for FT-IR spectroscopy analysis.
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o Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g.,
NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is
carefully placed on top to create a thin, uniform film.

o Data Acquisition: A background spectrum of the empty salt plates is first recorded. The
sample is then placed in the spectrometer, and the sample spectrum is acquired.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final infrared spectrum. The characteristic
absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Sample Introduction & Ionization Mass Analysis & Detection Data Output
| Introduce Sample (e.g., via GC or Direct Inlet) |—>| lonize Molecules (e.g., Electron lonization) Accelerate lons |—>| Separate lons by m/z Ratio |—>| Detect lons Generate Mass Spectrum |—> Analyze Molecular lon and Fragmentation |

Click to download full resolution via product page
Caption: Workflow for mass spectrometry analysis.

o Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically
via a gas chromatograph (GC-MS) for separation of components or through a direct insertion
probe.

« lonization: The sample molecules are ionized, commonly using electron ionization (El), which
involves bombarding the molecules with a high-energy electron beam.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at each m/z value. The molecular ion peak and the fragmentation
pattern are then analyzed to determine the molecular weight and structural features of the
compound.
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 To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Methyltetrahydro-2H-
pyran-4-carbaldehyde and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-
methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives
https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives
https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives
https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290258?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

